Methyl 3-fluoroisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

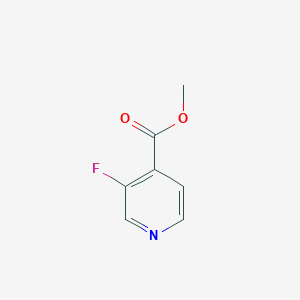

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXQMQPQJSMLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673216 | |

| Record name | Methyl 3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876919-08-3 | |

| Record name | Methyl 3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluoroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-fluoroisonicotinate: A Strategic Fluorinated Building Block in Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of Methyl 3-fluoroisonicotinate, a key fluorinated heterocyclic building block in contemporary research, particularly within medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, the strategic rationale for its use, and its primary application as a precursor for more complex bioactive molecules. The core of this guide focuses on the detailed, step-by-step protocols for its conversion into versatile intermediates and subsequent coupling reactions, emphasizing the chemical logic behind these transformations. By contextualizing its application within the synthesis of kinase inhibitors, this document serves as a practical resource for researchers and scientists aiming to leverage fluorinated scaffolds in the design of novel therapeutic agents.

Introduction to this compound

This compound is a pyridine derivative distinguished by two key functional groups: a methyl ester at the 4-position and a fluorine atom at the 3-position. This specific arrangement makes it an exceptionally valuable starting material in multi-step organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for planning reactions, purification, and storage.[1]

| Property | Value |

| Chemical Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| IUPAC Name | methyl 3-fluoropyridine-4-carboxylate |

| Boiling Point | 206.8 °C at 760 mmHg |

| Density | 1.243 g/cm³ |

| Flash Point | 78.9 °C |

| Appearance | Typically a solid or oil |

| CAS Number | 876919-08-3 |

The Strategic Importance of the 3-Fluoropyridine Scaffold

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the 3-fluoropyridine motif is particularly advantageous.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at the 3-position can block a potential site of oxidation, thereby increasing the compound's half-life in vivo.[3]

-

Modulation of Basicity (pKa): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density on the pyridine nitrogen, making it less basic. This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).

-

Enhanced Binding Interactions: The fluorine atom can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions or weak hydrogen bonds, which can significantly enhance binding affinity and selectivity.[4]

Core Application: A Versatile Synthetic Building Block

In research, this compound is rarely the final molecule of interest. Instead, it serves as a robust and reliable starting material. The most common synthetic pathway involves two key transformations:

-

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3-fluoroisonicotinic acid. This unmasks a reactive handle for further chemistry.[5]

-

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form a stable amide bond. This reaction is one of the most widely used transformations in drug discovery for linking different molecular fragments together.[6][7]

This two-step sequence transforms a simple commodity chemical into a customized, high-value intermediate tailored for a specific research program.

Caption: General synthetic workflow for utilizing this compound.

Key Synthetic Transformations and Protocols

The following protocols are foundational for any researcher working with this compound. They are designed to be robust and high-yielding.

Protocol 1: Saponification to 3-Fluoroisonicotinic Acid

This procedure converts the chemically stable methyl ester into the versatile carboxylic acid.

-

Objective: To hydrolyze the methyl ester of this compound to yield 3-fluoroisonicotinic acid.

-

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

-

Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

-

Acid for workup: 1M Hydrochloric acid (HCl)

-

Organic solvent for extraction (optional): Ethyl acetate

-

-

Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound in a mixture of THF and water.

-

Base Addition: Add the solid LiOH or an aqueous solution of NaOH to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 2-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring. The carboxylic acid product is typically insoluble in acidic water and will precipitate as a white solid. The target pH is typically ~2-3.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

-

Drying: Dry the isolated solid under high vacuum to yield 3-fluoroisonicotinic acid. Purity can be assessed by NMR and LC-MS.

-

-

Causality Explanation: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling methanol and forming the carboxylate salt. Acidification in the workup step is crucial to protonate the carboxylate, yielding the neutral carboxylic acid which is often less soluble in water, enabling its isolation via precipitation and filtration.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a modern and highly efficient method for forming an amide bond between 3-fluoroisonicotinic acid and an amine of interest.[7][8]

-

Objective: To couple 3-fluoroisonicotinic acid with a primary or secondary amine (R-NH₂) to form the corresponding amide.

-

Materials:

-

3-Fluoroisonicotinic acid (1.0 eq)

-

Amine of interest (1.0 - 1.2 eq)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

-

Methodology:

-

Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-fluoroisonicotinic acid in anhydrous DMF.

-

Reagent Addition: To the stirring solution, add the amine, followed by HATU, and finally add DIPEA dropwise. The order of addition can vary, but often the acid and amine are mixed before adding the coupling agent and base.

-

Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The reaction is often exothermic upon addition of the base. Monitor progress by LC-MS.

-

Work-up: Once complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.

-

-

Causality Explanation:

-

Why HATU? HATU is a superior coupling reagent because it rapidly reacts with the carboxylic acid to form a highly activated acyl-uronium intermediate. This intermediate is extremely electrophilic and reacts quickly with the amine nucleophile. This rapid conversion minimizes side reactions and, crucially, reduces the risk of racemization if the amine or acid contains a chiral center.[7]

-

Why DIPEA? Two equivalents of base are required. The first equivalent neutralizes the hexafluorophosphate salt of HATU. The second equivalent neutralizes the carboxylic acid, forming a carboxylate that is more reactive towards HATU. DIPEA is a bulky, non-nucleophilic base, meaning it is sterically hindered from competing with the desired amine in attacking the activated ester, ensuring high fidelity of the coupling reaction.[8]

-

Research Context: Application in Kinase Inhibitor Design

Derivatives of this compound are frequently found in the core structures of modern protein kinase inhibitors.[9][10][11][12][13] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[10]

In many ATP-competitive kinase inhibitors, a nitrogen-containing heterocycle is designed to form one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyridine nitrogen of the 3-fluoroisonicotinamide scaffold is perfectly positioned to act as a hydrogen bond acceptor, anchoring the inhibitor to the enzyme. The rest of the molecule can then be elaborated to achieve high affinity and selectivity for the target kinase.[9][13]

Caption: Conceptual diagram of a 3-fluoroisonicotinamide scaffold binding to a kinase.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the combination of the synthetically accessible ester and the strategically placed fluorine atom on a pyridine core. The straightforward and reliable protocols for its conversion into a vast array of amide derivatives make it an indispensable building block for drug discovery campaigns. As researchers continue to push the boundaries of medicinal chemistry to develop more selective and potent therapeutics, the demand for well-designed, fluorinated heterocyclic scaffolds will only grow, ensuring that this compound remains a highly relevant and frequently used compound in research laboratories worldwide.

References

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. Available at: [Link]

-

THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

This compound | CAS 876919-08-3 | AMERICAN ELEMENTS ®. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

-

Green Chemistry - BORIS Portal. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Available at: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available at: [Link]

-

[Application of methyl in drug design] - PubMed. Available at: [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed - NIH. Available at: [Link]

-

Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics - PubMed. Available at: [Link]

-

Design and synthesis of rho kinase inhibitors (III) - PubMed. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. fishersci.dk [fishersci.dk]

- 9. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-fluoroisonicotinate (CAS 876919-08-3) - A Synthetic Building Block Awaiting Biological Exploration

Introduction: Methyl 3-fluoroisonicotinate, registered under CAS number 876919-08-3, is a fluorinated pyridine derivative that has emerged as a useful synthetic intermediate. The strategic placement of a fluorine atom and a methyl ester on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen significantly influences the reactivity of the molecule, opening up diverse avenues for further chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential, yet largely unexplored, applications in research and development.

Core Chemical Information

This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The presence of the highly electronegative fluorine atom at the 3-position and the methyl ester at the 4-position are key to its chemical reactivity and potential utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 876919-08-3 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| IUPAC Name | methyl 3-fluoropyridine-4-carboxylate | [1] |

| Synonyms | Methyl 3-Fluoroisonicotinic; 3-Fluoro-4-Pyridinecarboxylic Acid Methyl Ester; Methyl 3-Fluoropyridine-4-Carboxylate | [1][2] |

| Appearance | Liquid/Oily Product | [3] |

| Boiling Point | 206.8 ± 25.0 °C (Predicted) | [4] |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | COC(=O)C1=C(C=NC=C1)F | [1] |

| InChI Key | KAXQMQPQJSMLLM-UHFFFAOYSA-N |

Structural Information

The structure of this compound, characterized by a pyridine ring substituted with a fluorine atom and a methyl carboxylate group, is depicted below.

Caption: 2D structure of this compound.

Synthesis of this compound

A validated two-step synthesis for this compound has been reported, starting from the readily available isonicotinic acid methyl ester[3]. This procedure involves an initial nitration followed by a nucleophilic aromatic substitution.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The process begins with the nitration of isonicotinic acid methyl ester to yield methyl 3-nitropyridine-4-carboxylate. The nitro group is then displaced by a fluoride anion to afford the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from published literature and provides a reliable method for the laboratory-scale synthesis of this compound[3].

Step 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate

This step involves the nitration of isonicotinic acid methyl ester.

-

Materials:

-

Isonicotinic acid methyl ester

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add isonicotinic acid methyl ester to the cooled sulfuric acid while stirring.

-

To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain methyl 3-nitropyridine-4-carboxylate.

-

Step 2: Synthesis of this compound

This step utilizes a nucleophilic aromatic substitution to replace the nitro group with fluorine.

-

Materials:

-

Methyl 3-nitropyridine-4-carboxylate

-

Cesium fluoride (CsF)

-

Dry dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add cesium fluoride (5 equivalents).

-

Heat the reaction mixture to 120 °C under a nitrogen atmosphere for approximately 90 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add distilled water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield this compound as an oily product (reported yield of 38%)[3].

-

Biological Activity and Research Applications: An Uncharted Territory

Despite its availability from commercial suppliers and a published synthetic route, there is a notable absence of publicly available data on the biological activity and specific research applications of this compound. Extensive searches of scientific literature and patent databases did not yield any studies detailing its mechanism of action, biological targets, or use in specific assays.

This suggests that this compound is likely utilized as a synthetic intermediate or building block for the creation of more complex, biologically active molecules[5][6]. The fluorinated pyridine scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity[7].

Researchers in drug discovery may acquire this compound to incorporate the 3-fluoropyridine-4-carboxylate moiety into larger molecular scaffolds in the hope of generating novel therapeutic agents. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.

Safety and Handling

Based on supplier safety data sheets, this compound is classified as harmful and an irritant.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[4].

-

First Aid:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion and Future Outlook

This compound (CAS 876919-08-3) is a readily synthesizable fluorinated pyridine derivative with well-defined chemical properties. While a detailed synthetic protocol is available, its biological activity and specific applications in research and drug development remain uncharacterized in the public domain. Its primary role appears to be that of a versatile building block for the synthesis of more complex molecules.

For researchers and drug development professionals, this compound represents an opportunity. The lack of reported biological data suggests that its potential as a standalone bioactive molecule or as a key component of novel therapeutics is yet to be explored. Future investigations into its biological effects could unveil new avenues for drug discovery and development.

References

-

American Elements. This compound | CAS 876919-08-3. [Link]

-

Sandosham, J., & Undheim, K. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(5), 323-326. [Link]

-

PrepChem. Synthesis of (a) methyl isonicotinate. [Link]

-

Chemdad. This compound. [Link]

- Google Patents.

-

Berger, F., de la Torre, A., & Cossy, J. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(12), 2005-2023. [Link]

-

Tress, R., et al. (2000). Synthesis and Evaluation of Novel Fluorinated Methotrexate Derivatives for Application to Rheumatoid Arthritis Treatment. Journal of Medicinal Chemistry, 43(22), 4145-4151. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. americanelements.com [americanelements.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel fluorinated methotrexate derivatives for application to rheumatoid arthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-Pyridinecarboxylic Acid Methyl Ester: A Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring is a privileged structure, prevalent in numerous biologically active compounds, while the introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, which aids in cell membrane penetration.[2][3][4]

This guide focuses on Methyl 3-fluoro-4-pyridinecarboxylate (also known as Methyl 3-fluoroisonicotinate), a key intermediate that embodies the synergistic advantages of both the pyridine core and fluorine substitution. Its unique electronic and steric profile makes it a versatile and highly sought-after building block for synthesizing complex molecular architectures, particularly in the development of novel therapeutics.[1][5][6] We will explore its fundamental properties, detail a validated synthetic protocol, and discuss its application as a strategic precursor in drug development programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and application. Methyl 3-fluoro-4-pyridinecarboxylate is typically an oily product or solid at room temperature.[7] Its identity and purity are confirmed through a combination of spectroscopic and physical methods.

Table 1: Physicochemical Properties of Methyl 3-fluoro-4-pyridinecarboxylate

| Property | Value | Source |

| CAS Number | 1214375-37-7 | [8][9] |

| Molecular Formula | C₇H₆FNO₂ | [8] |

| Molecular Weight | 155.13 g/mol | [8] |

| Appearance | Oily product / Solid | [7] |

| Purity | Typically >95% | [8] |

| InChI Key | LNORHZUETHALBP-UHFFFAOYSA-N | [8] |

Table 2: Key Analytical Characterization Data

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to the three distinct aromatic protons on the pyridine ring, showing characteristic splitting patterns due to proton-proton and proton-fluorine (³JHF) coupling. A singlet for the methyl ester protons.[7] |

| ¹³C-NMR | Resonances for the seven carbon atoms, with the carbon bearing the fluorine atom showing a large one-bond coupling constant (¹JCF). |

| ¹⁹F-NMR | A single resonance confirming the presence of the fluorine atom, with coupling to adjacent protons.[7] |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated exact mass, confirming the molecular formula. |

Synthesis Pathway: Nucleophilic Aromatic Substitution

Methyl 3-fluoro-4-pyridinecarboxylate can be efficiently prepared via a two-step sequence starting from isonicotinic acid methyl ester. The key transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where a nitro group is displaced by a fluoride anion.[7][10]

Causality of the Synthetic Strategy

The success of this pathway hinges on fundamental principles of organic reactivity:

-

Nitration: The initial nitration of isonicotinic acid methyl ester introduces a nitro group at the 3-position. This group is a powerful electron-withdrawing group.

-

Activation for SₙAr: The electron-deficient nature of the pyridine ring, combined with the strong electron-withdrawing effects of both the nitro group and the adjacent methyl ester carbonyl group, makes the 3-position highly susceptible to nucleophilic attack.[7] The nitro group is an excellent leaving group in SₙAr reactions on such activated aromatic systems.[7][10]

-

Fluoride Source: Cesium fluoride (CsF) is used as the fluoride source. In an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the fluoride ion is poorly solvated, rendering it a potent nucleophile capable of displacing the nitro group.[7]

Workflow Diagram: Synthesis of Methyl 3-fluoro-4-pyridinecarboxylate

Caption: Synthetic pathway from isonicotinic acid methyl ester.

Detailed Experimental Protocol: SₙAr Fluorination

This protocol is adapted from a validated procedure for the synthesis of Methyl 3-fluoro-4-pyridinecarboxylate.[7][10]

Objective: To synthesize Methyl 3-fluoro-4-pyridinecarboxylate from Methyl 3-nitropyridine-4-carboxylate via nucleophilic aromatic substitution.

Reagents & Materials:

-

Methyl 3-nitropyridine-4-carboxylate (1.0 eq)

-

Cesium Fluoride (CsF), anhydrous (5.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Pentane

-

Distilled Water

-

Nitrogen (N₂) gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup (Silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-nitropyridine-4-carboxylate (1.0 eq) and anhydrous Cesium Fluoride (5.0 eq).

-

Expert Insight: A nitrogen atmosphere and anhydrous conditions are critical. Water can hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to lower yields.[7]

-

-

Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension.

-

Expert Insight: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve the reagents while leaving the fluoride ion highly reactive.

-

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is typically complete within 90 minutes.[7]

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 EtOAc/pentane eluent system. The disappearance of the starting material spot and the appearance of a new product spot indicates conversion.[7]

-

Workup - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully add distilled water to the reaction mixture.

-

Expert Insight: This step quenches the reaction and dissolves the DMSO and excess CsF, preparing the mixture for extraction.

-

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes). Combine the organic layers.

-

Purification - Washing & Drying: Wash the combined organic layers with water to remove residual DMSO, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

-

Purification - Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a 4:1 EtOAc/pentane mixture to yield the pure product.[7] A yield of approximately 38% can be expected for this step.[7][10]

Applications in Drug Discovery and Development

Methyl 3-fluoro-4-pyridinecarboxylate is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.

-

Ester Functionalization: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (3-Fluoro-4-pyridinecarboxylic acid)[11] or converted into amides, which are common functional groups in drug molecules.

-

Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized or can direct metallation at specific positions. The fluorine atom itself can influence the regioselectivity of further substitutions on the ring.

-

Cross-Coupling Reactions: The pyridine ring can be further functionalized. For instance, conversion to a boronic ester derivative would allow for Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds and building molecular complexity.

Conceptual Workflow: Role as a Versatile Building Block

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Pyridinecarboxylic acid, 4-fluoro-, methyl ester [cymitquimica.com]

- 9. 3-Pyridinecarboxylic acid, 4-fluoro-, methyl ester | 1214375-37-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

Introduction

Methyl 3-fluoropyridine-4-carboxylate is a key building block in contemporary medicinal and agrochemical research. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

This document will explore three primary, validated synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr) via a Nitro Intermediate: A robust and scalable two-step sequence from a readily available starting material.

-

The Balz-Schiemann Reaction: A classic approach for the introduction of fluorine from an amino precursor.

-

Synthesis from 3-Fluoropyridine-4-carboxylic Acid: A direct route involving the esterification of the corresponding carboxylic acid.

Each section will delve into the mechanistic underpinnings of the respective pathway, provide detailed experimental protocols, and offer a comparative analysis of their advantages and limitations.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of a Nitro Precursor

This pathway is a well-established and reliable method for the synthesis of methyl 3-fluoropyridine-4-carboxylate.[2][3][4][5][6] The strategy involves two key transformations: the nitration of the commercially available methyl isonicotinate, followed by a nucleophilic aromatic substitution of the nitro group with a fluoride anion.

Causality and Mechanistic Insight

The success of this pathway hinges on the powerful electron-withdrawing nature of the nitro group (-NO₂) and the pyridine nitrogen. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity and forms a high-energy intermediate known as a Meisenheimer complex.[7] The presence of strong electron-withdrawing groups ortho and para to the leaving group stabilizes this negatively charged intermediate through resonance and inductive effects, thereby lowering the activation energy of this key step.

In the case of methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position and the ring nitrogen at the 1-position act in concert to strongly activate the ring for nucleophilic attack at the 3-position. The nitro group, despite being a poor leaving group in aliphatic chemistry, is an excellent leaving group in this context due to the stability of the departing nitrite ion and the strong thermodynamic driving force to restore the aromaticity of the pyridine ring.

Experimental Protocols

Step 1: Synthesis of Methyl 3-Nitropyridine-4-carboxylate

This initial step involves the nitration of methyl isonicotinate. A common and effective method utilizes dinitrogen pentoxide (N₂O₅).

-

Materials: Methyl isonicotinate, dinitrogen pentoxide, sulfuric acid, dichloromethane.

-

Procedure:

-

Dissolve methyl isonicotinate in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dinitrogen pentoxide in sulfuric acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield methyl 3-nitropyridine-4-carboxylate.

-

Step 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [2][4][6]

-

Materials: Methyl 3-nitropyridine-4-carboxylate, cesium fluoride (CsF), dry dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 equiv.) and cesium fluoride (5.0 equiv.).

-

Add dry DMSO to the flask.

-

Heat the reaction mixture to 120 °C for 90 minutes.

-

Monitor the reaction for complete conversion of the starting material by TLC (e.g., using 4:1 EtOAc/pentane).

-

Cool the reaction mixture to room temperature and add distilled water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using 4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate as an oily product.

-

Data Summary

| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield |

| 1 | Methyl isonicotinate | N₂O₅, H₂SO₄ | CH₂Cl₂ | 0 °C | 1-2 h | Varies |

| 2 | Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 °C | 90 min | ~38%[2][4][6] |

Pathway 2: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a route to aryl fluorides from primary aromatic amines.[8] This pathway involves the diazotization of methyl 3-aminopyridine-4-carboxylate to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired fluoro-product.

Causality and Mechanistic Insight

The reaction proceeds in two distinct stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt.

The second stage is the thermal decomposition of this salt. Upon heating, the diazonium group, an excellent leaving group, is expelled as nitrogen gas, generating a highly reactive aryl cation. This cation is then rapidly trapped by the fluoride ion from the tetrafluoroborate counter-anion to form the C-F bond.[9]

Experimental Protocols

Step 1: Synthesis of Methyl 3-Aminopyridine-4-carboxylate

The starting material, methyl 3-aminopyridine-4-carboxylate, can be synthesized from 3-aminopyridine-4-carboxylic acid, which is commercially available.

-

Materials: 3-Aminopyridine-4-carboxylic acid, methanol, thionyl chloride (or a strong acid catalyst like H₂SO₄).

-

Procedure (Fischer Esterification):

-

Suspend 3-aminopyridine-4-carboxylic acid in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (or concentrated sulfuric acid).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product, if necessary.

-

Step 2: Balz-Schiemann Reaction

-

Materials: Methyl 3-aminopyridine-4-carboxylate, fluoroboric acid (HBF₄), sodium nitrite (NaNO₂).

-

Procedure:

-

Dissolve methyl 3-aminopyridine-4-carboxylate in an aqueous solution of fluoroboric acid at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature between 0-5 °C.

-

Stir the mixture for 30-60 minutes at this temperature, which should result in the precipitation of the diazonium tetrafluoroborate salt.

-

Isolate the precipitate by filtration, wash with cold water, cold methanol, and finally cold diethyl ether.

-

Dry the isolated salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) or neat until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and purify the resulting methyl 3-fluoropyridine-4-carboxylate by distillation or column chromatography.

-

Data Summary

| Step | Reactants | Reagents | Solvent | Temp. | Yield |

| 1 | 3-Aminopyridine-4-carboxylic acid | Methanol, SOCl₂ | Methanol | Reflux | High |

| 2 | Methyl 3-aminopyridine-4-carboxylate | NaNO₂, HBF₄ | Water | 0-5 °C, then heat | Moderate to Good |

Pathway 3: Synthesis from 3-Fluoropyridine-4-carboxylic Acid

This pathway represents the most direct route if the corresponding carboxylic acid is available. It involves the synthesis of 3-fluoropyridine-4-carboxylic acid followed by a standard esterification reaction. A relevant patent outlines the synthesis of the carboxylic acid from 3-fluoropyridine.[6]

Causality and Mechanistic Insight

The first step involves the deprotonation of 3-fluoropyridine at the 4-position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This is followed by quenching with carbon dioxide to form the carboxylate, which is then protonated upon acidic workup. The subsequent esterification is a classic acid-catalyzed nucleophilic acyl substitution (Fischer esterification). The alcohol (methanol) acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropyridine-4-carboxylic Acid [6]

-

Materials: 3-Fluoropyridine, n-butyllithium (n-BuLi), dry ice (solid CO₂), anhydrous diethyl ether or THF.

-

Procedure:

-

Dissolve 3-fluoropyridine in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium, maintaining the low temperature.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Quench the reaction by adding crushed dry ice in excess.

-

Allow the reaction to slowly warm to room temperature.

-

Add water and separate the aqueous layer.

-

Wash the aqueous layer with ether to remove any unreacted starting material.

-

Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Esterification to Methyl 3-Fluoropyridine-4-carboxylate [6]

-

Materials: 3-Fluoropyridine-4-carboxylic acid, methanol, sulfuric acid (or thionyl chloride).

-

Procedure:

-

Suspend 3-fluoropyridine-4-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify by column chromatography or distillation to obtain pure methyl 3-fluoropyridine-4-carboxylate. A reported yield for a similar esterification is 91%.[6]

-

Data Summary

| Step | Reactants | Reagents | Solvent | Temp. | Yield |

| 1 | 3-Fluoropyridine | n-BuLi, CO₂ | Ether/THF | -78 °C | Good |

| 2 | 3-Fluoropyridine-4-carboxylic acid | MeOH, H₂SO₄ | Methanol | Reflux | High (e.g., ~91%[6]) |

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Features | Advantages | Disadvantages |

| SNAr | Methyl isonicotinate | Nitration followed by nucleophilic substitution. | Readily available starting material; well-established procedure. | Use of potent nitrating agents; moderate yield in the fluorination step. |

| Balz-Schiemann | 3-Aminopyridine-4-carboxylic acid | Diazotization and thermal decomposition. | Classic and reliable method for fluorination. | Isolation of potentially explosive diazonium salts; requires careful temperature control. |

| From Carboxylic Acid | 3-Fluoropyridine | Lithiation, carboxylation, and esterification. | Direct and potentially high-yielding final step. | Requires handling of pyrophoric n-BuLi at low temperatures; 3-fluoropyridine can be expensive. |

Conclusion

The synthesis of methyl 3-fluoropyridine-4-carboxylate can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.

-

The SNAr pathway offers a robust and scalable option starting from an inexpensive and readily available material.

-

The Balz-Schiemann reaction provides a classic and dependable alternative, particularly if the corresponding amino-precursor is accessible.

-

The synthesis from 3-fluoropyridine-4-carboxylic acid is an excellent choice for a direct and high-yielding final step, provided the precursor is on hand or can be synthesized efficiently.

This guide has provided the foundational knowledge and practical protocols to empower researchers in the synthesis of this important fluorinated building block, facilitating further advancements in the fields of medicine and agriculture.

References

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

-

Balz–Schiemann reaction. Grokipedia. [Link]

-

Nucleophilic Aromatic Substitution. Wikipedia. [Link]

-

The Balz-Schiemann Reaction. Scientific Update. [Link]

-

Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

-

Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]

-

Balz–Schiemann reaction. Wikipedia. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide to Unlocking Potent Biological Activity

Abstract

The pyridine ring is a cornerstone of medicinal and agricultural chemistry, forming the structural basis of numerous therapeutic agents and crop protection chemicals.[1][2] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful approach to modulate and enhance biological activity.[1] This technical guide provides an in-depth exploration of the biological activities of fluorinated pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind the enhanced efficacy of these compounds, provide detailed experimental protocols for their evaluation, and illustrate key mechanisms of action. Our focus is to deliver field-proven insights grounded in authoritative scientific literature, empowering the rational design of next-generation fluorinated pyridine-based molecules.

The Fluorine Advantage: Physicochemical and Pharmacokinetic Rationale

The unique physicochemical properties of fluorine are central to its profound impact on the biological activity of pyridine derivatives.[1] Its high electronegativity and small atomic radius allow it to significantly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability without introducing significant steric hindrance.[1]

A key consequence of fluorination is the modulation of the pyridine nitrogen's basicity. The potent electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa and rendering it less basic. This modification can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.

Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. This inherent stability often leads to a longer biological half-life and improved metabolic profiles of fluorinated compounds. The introduction of fluorine can also enhance membrane permeability, a crucial factor for oral bioavailability and cellular uptake.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Several fluorinated pyridine derivatives have been identified as potent inhibitors of this pathway.[3][5]

For instance, a compound featuring a difluorinated pyrimidine motif has been shown to be a more potent PI3K inhibitor than its trifluorinated pyridine counterpart, highlighting the nuanced effects of fluorine substitution patterns.[3] This enhanced activity is attributed to a synergistic effect between the fluorine atoms and the pyrimidine ring, leading to a more favorable binding interaction within the PI3K active site.[3]

Table 1: Antiproliferative Activity of Fluorinated Pyridine Derivatives Against Various Cancer Cell Lines

| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Pyridine-based PI3K Inhibitor | MDA-MB-231 (Breast) | 0.075 | Doxorubicin | - | [6] |

| Pyridine-based PI3K Inhibitor | A549 (Lung) | 9.0 | Doxorubicin | - | [6] |

| Pyridine-based PI3K Inhibitor | HeLa (Cervical) | - | Doxorubicin | - | [6] |

| Fluorinated Phenylhydrazine | A549 (Lung) | 0.64 | Doxorubicin | - | [7] |

| Pyridinyl-benzenesulfonamide | - | - | GSK2126458 | - | [6] |

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Fluorinated Pyridine Derivative

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a fluorinated pyridine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a fluorinated pyridine derivative against a specific protein kinase.

Materials:

-

Fluorinated pyridine derivative (test compound)

-

Recombinant protein kinase

-

Kinase-specific substrate (e.g., peptide, protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the fluorinated pyridine derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction: a. To each well of a 384-well plate, add the kinase and the specific substrate. b. Add the diluted test compound or vehicle control (DMSO). c. Incubate at room temperature for a specified time (e.g., 15-30 minutes). d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence or fluorescence).

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Diagram 2: Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Antifungal Activity: Disrupting Fungal Cell Integrity

Fluorinated pyridine derivatives have also emerged as promising antifungal agents. Their mechanism of action often involves the inhibition of key enzymes essential for fungal cell wall or membrane biosynthesis.

Putative Inhibition of Lanosterol Demethylase

Some novel antifungal pyridines are thought to exert their activity against Candida albicans by inhibiting lanosterol demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death.

Table 2: Antifungal Activity of Fluorinated Pyridine Derivatives

| Compound Class | Fungal Species | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Pyridine Salt | C. albicans | 0.1 - 12 mM | Fluconazole | - | [9] |

| Pyridine Salt | A. niger | 0.1 - 12 mM | Fluconazole | - | [9] |

| Fluorinated Pyrazole | C. albicans | - | Griseofulvin | - | [2] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for determining the MIC of a fluorinated pyridine derivative against a fungal isolate.

Materials:

-

Fluorinated pyridine derivative (test compound)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to the final inoculum concentration.

-

Plate Preparation: a. Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well plate. b. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader. b. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Herbicidal Activity: Inhibiting Essential Plant Enzymes

In the agrochemical sector, fluorinated pyridine derivatives are utilized for the synthesis of potent and selective herbicides.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Certain fluorinated pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as highly effective herbicides that act by inhibiting protoporphyrinogen oxidase (PPO).[10][11] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

One notable example, a 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][12]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibited a Ki value of 0.0074 µM against tobacco PPO, demonstrating significantly higher potency than the commercial herbicide flumioxazin.[11]

Table 3: Herbicidal Activity of a Fluorinated Pyrido[2,3-d]pyrimidine Derivative

| Compound | Target Enzyme | Ki (µM) | Reference Herbicide | Ki (µM) | Citation |

| 11q | Tobacco PPO | 0.0074 | Flumioxazin | 0.046 | [11] |

Experimental Protocol: PPO Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of a fluorinated pyridine derivative against PPO.

Materials:

-

Fluorinated pyridine derivative (test compound)

-

Isolated plant PPO enzyme

-

Protoporphyrinogen IX (substrate)

-

Assay buffer

-

Spectrofluorometer

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of the PPO enzyme and serial dilutions of the test compound in the assay buffer.

-

Assay Reaction: a. In a suitable reaction vessel, combine the assay buffer, PPO enzyme, and the test compound or vehicle control. b. Pre-incubate the mixture for a defined period. c. Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Detection: Monitor the formation of the product, protoporphyrin IX, by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: a. Determine the initial reaction rates for each compound concentration. b. Calculate the percentage of PPO inhibition. c. Determine the IC50 or Ki value for the test compound.

Conclusion and Future Perspectives

Fluorinated pyridine derivatives represent a highly valuable class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine provides a powerful tool for medicinal and agricultural chemists to fine-tune the physicochemical and pharmacokinetic properties of pyridine-based molecules, leading to enhanced potency and efficacy. The examples highlighted in this guide, from kinase inhibitors for cancer therapy to PPO inhibitors for weed management, underscore the versatility and potential of this chemical space.

Future research in this area will likely focus on the development of more selective and potent compounds through a deeper understanding of structure-activity relationships and target-specific interactions. Advances in synthetic methodologies will enable the creation of novel fluorinated pyridine scaffolds, further expanding the repertoire of biologically active molecules. As our knowledge of complex biological pathways continues to grow, so too will the opportunities for the rational design of next-generation fluorinated pyridine derivatives to address unmet needs in medicine and agriculture.

References

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Adeboye, A. A., Adeboye, O. O., & Adebayo, J. O. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B, 125(36), 10237–10252. [Link]

-

Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2017). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(sp1), 23-43. [Link]

-

Thienthanh, H. T., & Thuc, D. D. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1165, 239–249. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. BioOne Complete. [Link]

- Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies.

-

Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8. [Link]

-

EurekAlert!. (2020, May 21). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

-

Mitra, S., Plumb, R. V., & Swami, H. (2004). HERBICIDE INJURY DETECTION USING BIOCHEMICAL METHODS. Acta Horticulturae, (661), 499-503. [Link]

-

Adeboye, A. A., Adeboye, O. O., & Adebayo, J. O. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. ACS Publications. [Link]

-

Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

- Kaur, M., & Singh, M. (2023). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- Ni, Y., & Walsh, C. T. (2012). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 12(12), 1332–1343.

-

El-Sayed, N. F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

- Jeschke, P. (2016). Successful fluorine-containing herbicide agrochemicals.

- Hussain, A., et al. (2024). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives.

- Ni, Y., & Walsh, C. T. (2012). Fluorinated mechanism-based inhibitors: common themes and recent developments. Bentham Science.

-

El-Zaher, M. A., et al. (2024). Biochemical and Physiological Responses of Weeds to the Application of a Botanical Herbicide Based on Cinnamon Essential Oil. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

- Anonymous. (2017). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase.

-

Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

-

Gümüş, M., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

- Wang, D.-W., et al. (2017). Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors.

-

Li, J., et al. (2023). Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer. PubMed. [Link]

-

Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]

-

Wang, D.-W., et al. (2017). Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. PubMed. [Link]

-

Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature of Methyl 3-fluoropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical development, precision in chemical communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unambiguous structure. This guide offers an in-depth analysis of the IUPAC nomenclature for methyl 3-fluoropyridine-4-carboxylate, a substituted pyridine derivative. Understanding the logic behind its name is crucial for researchers synthesizing, identifying, and utilizing this and structurally related molecules. Fluorinated organic compounds, in particular, are of significant interest due to the unique chemical and biological properties that the fluorine atom imparts to a molecule.[1][2]

This document will deconstruct the name into its constituent parts, explaining the rules of priority, numbering, and assembly that govern the final IUPAC name.

Deciphering the Nomenclature: A Step-by-Step Analysis

The name "methyl 3-fluoropyridine-4-carboxylate" is derived through a systematic application of IUPAC rules, which prioritize functional groups and ensure the lowest possible locants (numbers) for substituents on the parent structure.[3]

Step 1: Identification of the Parent Heterocycle

The core of the molecule is a pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[4] The IUPAC system accepts the common name "pyridine" as the preferred name for this parent hydride.[4][5] The numbering of the pyridine ring begins at the nitrogen atom, which is assigned position 1.[4]

Step 2: Identification and Prioritization of Functional Groups

The pyridine ring is substituted with two functional groups:

-

A fluoro group (–F)

-

An ester group (–COOCH₃)

According to IUPAC rules, functional groups are ranked in a priority order to determine the suffix of the compound's name.[6][7][8][9] The ester group has a higher priority than the halo group (fluoro).[7]

-

Highest Priority Group: Ester (–COOR)

-

Lower Priority Group: Fluoro (–F)

This hierarchy dictates that the ester group will define the suffix of the name, while the fluoro group will be treated as a prefix.[6][10]

Step 3: Naming the Principal Functional Group (Ester)

The ester functional group is named in two parts:

-

The alkyl group attached to the oxygen atom is named first. In this case, it is a methyl group (–CH₃).[11][12][13][14]

-

The carboxylic acid-derived portion is named by taking the name of the parent acid and changing the "-oic acid" or "-carboxylic acid" suffix to "-oate" or "-carboxylate".[12][13][15]

Since the ester group is directly attached to the pyridine ring, the suffix "-carboxylate" is used. The parent acid would be pyridine-4-carboxylic acid (also known as isonicotinic acid). Therefore, the ester portion is named pyridine-4-carboxylate .

Step 4: Numbering the Pyridine Ring

The numbering of the ring is determined by the position of the principal functional group, which must be given the lowest possible locant.

-

The nitrogen atom is position 1.

-

The carbon atom attached to the principal functional group (the carboxylate) is assigned the lowest possible number, which is position 4.

-

The fluoro group is located on the adjacent carbon, which is position 3.

This numbering scheme (3-fluoro, 4-carboxylate) provides the lowest possible locants for the substituents.

Step 5: Assembling the Final IUPAC Name

The final name is assembled by combining the identified components in the correct order:

-

Alkyl group of the ester: methyl

-

Substituent prefix (alphabetical order): 3-fluoro

-

Parent heterocycle + suffix of the principal group: pyridine-4-carboxylate

Combining these parts yields the full, unambiguous IUPAC name: methyl 3-fluoropyridine-4-carboxylate .[16]

The logical workflow for determining the IUPAC name is visualized in the diagram below.

Physicochemical Properties

A summary of key computed and experimental properties for methyl 3-fluoropyridine-4-carboxylate is provided below. These properties are essential for professionals in drug development for predicting solubility, absorption, and other pharmacokinetic parameters.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | PubChem[16] |

| Molecular Weight | 155.13 g/mol | PubChem[17] |

| CAS Number | 876919-08-3 | PubChem[16] |

| Appearance | Oily Product | MDPI[1] |

| XLogP3 (Computed) | 0.8 | PubChemLite[18] |

| Monoisotopic Mass | 155.03825660 Da | PubChem[17] |

Synthesis Protocol Overview

Methyl 3-fluoropyridine-4-carboxylate can be synthesized from isonicotinic acid methyl ester in two steps. A notable method involves a nucleophilic aromatic substitution (SNAr) reaction.[1]

Workflow: Two-Step Synthesis

-

Nitration: Isonicotinic acid methyl ester is nitrated to produce methyl 3-nitropyridine-4-carboxylate.

-

Nucleophilic Aromatic Substitution: The nitro group at position 3, a good leaving group, is displaced by a fluoride anion (e.g., from CsF in DMSO) to yield the final product, methyl 3-fluoropyridine-4-carboxylate.[1][2]

Detailed Experimental Protocol for Fluorination Step [1]

-

Reactants: Methyl 3-nitropyridine-4-carboxylate (1 equivalent) and Cesium Fluoride (CsF) (5 equivalents).

-

Solvent: Dry Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Add methyl 3-nitropyridine-4-carboxylate and CsF to dry DMSO under a nitrogen atmosphere.

-

Heat the reaction mixture to 120 °C for 90 minutes.

-

Monitor the reaction completion using Thin-Layer Chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture.

-

Extract the product with Ethyl Acetate (EtOAc).

-

Concentrate the organic layers in vacuo.

-

Purify the crude product using flash chromatography to yield the final oily product.

-

Conclusion